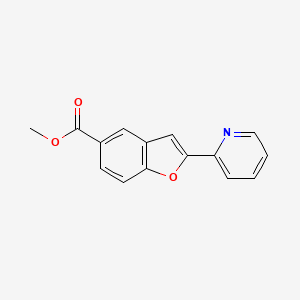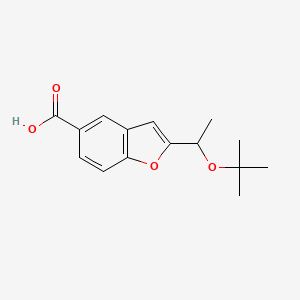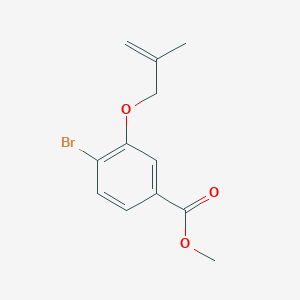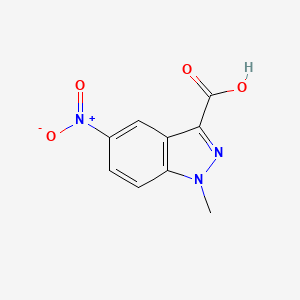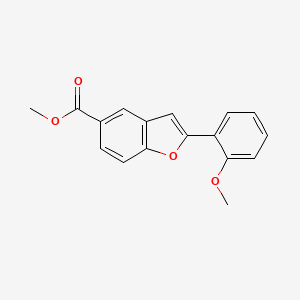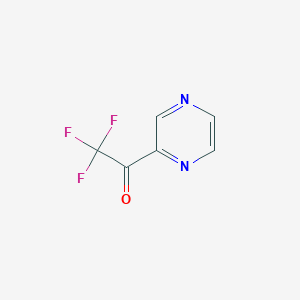
2,2,2-三氟-1-(吡嗪-2-基)乙酮
描述
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone is a chemical compound with the molecular formula C6H3F3N2O . It is related to other compounds such as 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol and 2,2,2-trifluoro-1-(3-pyridinyl)ethanone .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone can be analyzed based on its molecular formula, C6H3F3N2O . This indicates that the compound contains six carbon atoms, three hydrogen atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom .科学研究应用
合成应用
三氟甲基萘的合成:2,2,2-三氟-1-(吡嗪-2-基)乙酮已被用于三氟甲基萘的合成。该过程涉及与苄基格氏试剂的反应,生成不饱和烯丙醇,然后进一步脱水和环化 (Mellor 等,2000)。
对映体的不对称合成:该化合物还参与了对映体的不对称合成,例如 2,2,2-三氟-1-呋喃-2-基-乙胺。该过程包括转化为肟和肟醚,然后进行恶唑硼烷催化的对映选择性还原 (Demir 等,2001)。
磷化合物的合成:另一个应用是在磷化合物的合成中。它用于一锅缩合以产生含有三氟甲基或三氯甲基基团的化合物 (Kalantari 等,2006)。
化学结构和性质分析
- 量子力学建模:2,2,2-三氟-1-(吡嗪-2-基)乙酮衍生物的结构和振动性质已使用量子力学方法进行了研究。这项研究有助于了解这些化合物的反应性、结构和振动性质 (Cataldo 等,2014)。
生物学和药理学研究
抗菌和抗氧化活性:2,2,2-三氟-1-(吡嗪-2-基)乙酮的衍生物已被合成并评估其抗菌和抗氧化活性。这包括对各种吡嗪和吡唑啉衍生物的研究 (Kitawat 和 Singh,2014)。
杀真菌活性:含有这种化学物质的新型化合物已被合成,并通过各种方法确认了它们的结构。这些化合物对某些真菌表现出中等的抑制活性,为杀真菌研究领域做出了贡献 (Liu 等,2012)。
基于荧光团的烟腈合成:该化合物还参与了合成含有芘和/或芴部分的烟腈,由于其光物理性质,在材料科学中显示出潜在应用 (Hussein 等,2019)。
化学酶促合成应用:它已被用于化学酶促合成奥达那卡替布前体,展示了其在制药工业中的潜力 (González-Martínez 等,2019)。
化学分析和合成
固态和电子结构分析:衍生物的晶体结构和电子性质已经确定,有助于对这些化合物有更深入的了解 (Frey 等,2014)。
超声促进合成:含有砜部分的新型吡唑和异恶唑已使用 2,2,2-三氟-1-(吡嗪-2-基)乙酮合成,展示了超声在促进化学反应中的功效 (Saleh 和 Abd El-Rahman,2009)。
作用机制
Target of Action
It is known to be used as a reactant for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive gaba receptor antagonists .
Mode of Action
Based on its use in the synthesis of photoreactive probes, it can be inferred that it may interact with its targets through a mechanism involving the formation of covalent bonds upon exposure to light .
Pharmacokinetics
The pharmacokinetic properties of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone are as follows :
These properties suggest that the compound has good bioavailability and can cross the blood-brain barrier .
Result of Action
Its role as a reactant in the synthesis of photoreactive probes suggests it may be involved in the modulation of GABA receptor activity .
生化分析
Biochemical Properties
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, with some involving covalent bonding and others relying on non-covalent interactions such as hydrogen bonding or hydrophobic interactions .
Cellular Effects
The effects of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may impact the activity of key signaling molecules, leading to changes in downstream cellular responses. Additionally, 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone can affect the expression of genes involved in metabolic processes, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound may inhibit or activate enzymes involved in key metabolic processes, leading to changes in the production or consumption of specific metabolites. These interactions can have downstream effects on overall cellular metabolism and energy balance .
Transport and Distribution
The transport and distribution of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, certain transporters may facilitate the uptake of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone into cells, while binding proteins may sequester it in specific organelles or regions within the cell .
Subcellular Localization
The subcellular localization of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can influence gene expression and other nuclear processes .
属性
IUPAC Name |
2,2,2-trifluoro-1-pyrazin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5(12)4-3-10-1-2-11-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYMVPDMBZSBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728304 | |
| Record name | 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147103-48-7 | |
| Record name | 2,2,2-Trifluoro-1-(2-pyrazinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1147103-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
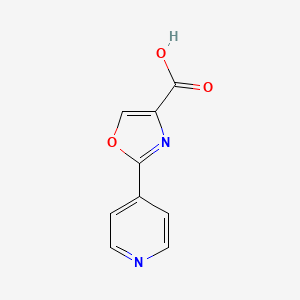
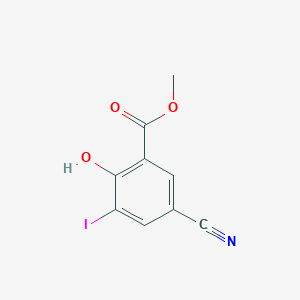

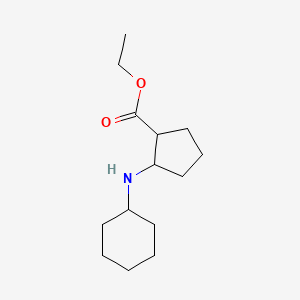
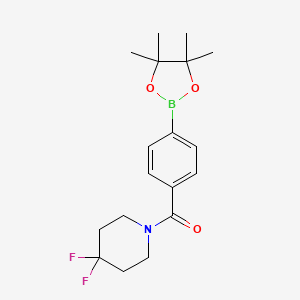
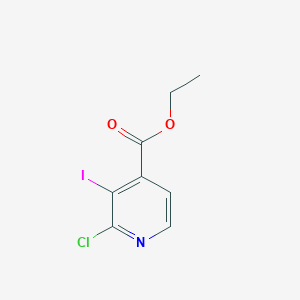
![2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1399661.png)
